![molecular formula C21H16BrNO4S B2438303 N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide CAS No. 895457-54-2](/img/structure/B2438303.png)
N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide, also known as BBA or Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential therapeutic applications.
Scientific Research Applications
Synthesis and Antimicrobial Activity
N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide derivatives have been synthesized and shown to possess significant antimicrobial activity. Fahim and Ismael (2019) reported the synthesis of various derivatives and noted that compounds 12a and 14a exhibited high activity against most strains, indicating their potential in antimicrobial applications. Computational calculations were carried out to support the experimental findings, providing a strong basis for the antimicrobial properties of these compounds (Fahim & Ismael, 2019).
Enzyme Inhibitory Activity
Additionally, a series of N-aryl/aralkyl substituted derivatives of acetamide were synthesized and evaluated for their enzyme inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. Khalid et al. (2014) noted that while most synthesized compounds displayed promising activity, a few were inactive against lipoxygenase enzymes, highlighting the selective enzyme inhibitory potential of these compounds (Khalid et al., 2014).
Crystallographic Studies
Crystal Structure Analysis
Gowda et al. (2008) conducted a detailed crystallographic analysis of related compounds, revealing that the molecular structure of N-(4-chlorophenylsulfonyl)acetamide is characterized by specific bond conformations and angles, contributing to its unique chemical properties. The study highlighted the significance of the molecular conformation in defining the chemical behavior of such compounds (Gowda et al., 2008).
Antimalarial and Antiviral Research
Antimalarial Activity
Research into the antimalarial and antiviral potential of N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide derivatives has shown promising results. Fahim and Ismael (2021) reported the synthesis of sulfonamide derivatives exhibiting substantial in vitro antimalarial activity. Their study highlighted the potential of these compounds in the development of novel antimalarial agents (Fahim & Ismael, 2021).
Drug Synthesis and Chemical Behavior
Synthesis of Dronedarone Hydrochloride
Zhan Feilong (2011) described the synthesis of dronedarone hydrochloride, a medication used to treat atrial fibrillation and atrial flutter, highlighting the role of acetamide derivatives in the synthesis process. This study underscores the significance of N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide derivatives in the synthesis of medically important compounds (Zhan Feilong, 2011).
properties
IUPAC Name |
2-(benzenesulfonyl)-N-(2-benzoyl-4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4S/c22-16-11-12-19(18(13-16)21(25)15-7-3-1-4-8-15)23-20(24)14-28(26,27)17-9-5-2-6-10-17/h1-13H,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMZQYYXYBVALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.